molecular formula C8H4BrN3 B1360852 3-Bromo-1H-indazole-4-carbonitrile CAS No. 1000341-36-5

3-Bromo-1H-indazole-4-carbonitrile

Cat. No. B1360852
CAS RN: 1000341-36-5
M. Wt: 222.04 g/mol
InChI Key: FMBYTIGGQXFBKG-UHFFFAOYSA-N
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Description

3-Bromo-1H-indazole-4-carbonitrile is a compound with the molecular formula C8H4BrN3 . It is used as a pharmaceutical intermediate . The compound is stored in a sealed, dry environment at room temperature .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of 1H-indazole derivatives involves various methods such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1H-indazole-4-carbonitrile consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 222.04 g/mol .


Chemical Reactions Analysis

Indazole derivatives are important building blocks for many bioactive natural products and commercially available drugs . They are involved in a wide range of chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1H-indazole-4-carbonitrile include a molecular weight of 222.04 g/mol . The compound is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Medicinal Chemistry: Anticancer Research

3-Bromo-1H-indazole-4-carbonitrile has shown promise in anticancer research. Indazole derivatives are known to possess antiproliferative activities, with some compounds inhibiting the growth of neoplastic cell lines at low micromolar concentrations . This compound can be used to synthesize novel indazole-based scaffolds that may act as potent inhibitors for various cancer cell lines.

Pharmaceutical Development: Drug Synthesis

The indazole moiety is a core structure in many pharmaceutical drugs due to its broad range of biological activities . 3-Bromo-1H-indazole-4-carbonitrile serves as a key intermediate in the synthesis of drugs with antibacterial, anti-inflammatory, and antitumor properties. Its role in the development of new therapeutic agents is invaluable.

Agriculture: Pesticide Synthesis

In the agricultural sector, indazole compounds have been utilized in the synthesis of pesticides . The brominated indazole structure of 3-Bromo-1H-indazole-4-carbonitrile could be explored for developing novel pesticides with improved efficacy and safety profiles.

Material Science: Organic Semiconductors

Indazole derivatives have potential applications in material science, particularly in the creation of organic semiconductors . The electronic properties of 3-Bromo-1H-indazole-4-carbonitrile can be harnessed to develop materials for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Environmental Science: Pollutant Degradation

Research into the environmental applications of indazole derivatives could lead to the development of catalysts for pollutant degradation . The reactivity of 3-Bromo-1H-indazole-4-carbonitrile might be utilized in catalytic systems designed to break down harmful environmental contaminants.

Biochemistry: Enzyme Inhibition

In biochemistry, indazole derivatives are known to act as enzyme inhibitors . 3-Bromo-1H-indazole-4-carbonitrile could be a precursor in designing inhibitors for enzymes that are targets in various diseases, contributing to the understanding of biochemical pathways and the discovery of new treatments.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-1H-indazole-4-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes. Indazole derivatives, which include 3-Bromo-1H-indazole-4-carbonitrile, have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

3-Bromo-1H-indazole-4-carbonitrile interacts with its target, NOS, by inhibiting the NADPH oxidase activity of nNOS . This interaction results in the reduction of nitric oxide production, which can influence various biological processes, including vasodilation, immune response, and neurotransmission.

Safety and Hazards

The safety data sheet for 3-Bromo-1H-indazole-4-carbonitrile recommends wearing personal protective equipment/face protection and ensuring adequate ventilation. It advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely continue to explore the synthesis and potential applications of these compounds .

properties

IUPAC Name

3-bromo-2H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBYTIGGQXFBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646713
Record name 3-Bromo-2H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000341-36-5
Record name 3-Bromo-2H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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